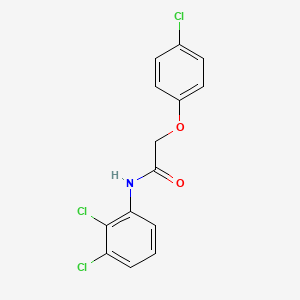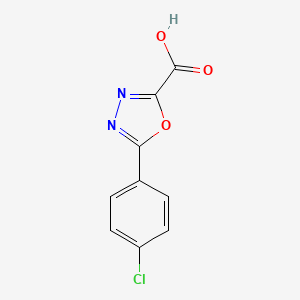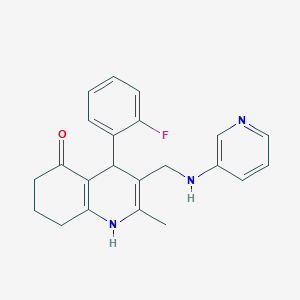
4-(2-Fluorophenyl)-2-methyl-3-((pyridin-3-ylamino)methyl)-4,6,7,8-tetrahydroquinolin-5(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-Fluorophenyl)-2-methyl-3-((pyridin-3-ylamino)methyl)-4,6,7,8-tetrahydroquinolin-5(1H)-one is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a fluorophenyl group, a methyl group, and a pyridinylamino group attached to a tetrahydroquinolinone core. Its distinct chemical properties make it a valuable subject for studies in medicinal chemistry, organic synthesis, and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Fluorophenyl)-2-methyl-3-((pyridin-3-ylamino)methyl)-4,6,7,8-tetrahydroquinolin-5(1H)-one typically involves multi-step organic reactions. One common approach is the condensation of 2-fluoroaniline with a suitable aldehyde to form an imine intermediate. This intermediate is then subjected to cyclization with a ketone, followed by reduction and functional group modifications to yield the final product. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Industrial synthesis often employs automated systems to monitor and control reaction parameters, ensuring consistent quality and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
4-(2-Fluorophenyl)-2-methyl-3-((pyridin-3-ylamino)methyl)-4,6,7,8-tetrahydroquinolin-5(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of quinolinone derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the ketone group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions include various substituted quinolinone derivatives, alcohols, and functionalized fluorophenyl compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, 4-(2-Fluorophenyl)-2-methyl-3-((pyridin-3-ylamino)methyl)-4,6,7,8-tetrahydroquinolin-5(1H)-one is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.
Medicine
The compound’s potential therapeutic applications are being explored in the treatment of various diseases, including cancer and neurological disorders. Its ability to interact with specific molecular targets makes it a valuable lead compound in medicinal chemistry.
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 4-(2-Fluorophenyl)-2-methyl-3-((pyridin-3-ylamino)methyl)-4,6,7,8-tetrahydroquinolin-5(1H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions are subjects of ongoing research, with studies focusing on its potential as an enzyme inhibitor and receptor modulator.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(2-Chlorophenyl)-2-methyl-3-((pyridin-3-ylamino)methyl)-4,6,7,8-tetrahydroquinolin-5(1H)-one
- 4-(2-Bromophenyl)-2-methyl-3-((pyridin-3-ylamino)methyl)-4,6,7,8-tetrahydroquinolin-5(1H)-one
- 4-(2-Methylphenyl)-2-methyl-3-((pyridin-3-ylamino)methyl)-4,6,7,8-tetrahydroquinolin-5(1H)-one
Uniqueness
The presence of the fluorophenyl group in 4-(2-Fluorophenyl)-2-methyl-3-((pyridin-3-ylamino)methyl)-4,6,7,8-tetrahydroquinolin-5(1H)-one imparts unique chemical properties, such as increased lipophilicity and metabolic stability. These characteristics differentiate it from similar compounds and enhance its potential in various applications.
Eigenschaften
CAS-Nummer |
476483-02-0 |
|---|---|
Molekularformel |
C22H22FN3O |
Molekulargewicht |
363.4 g/mol |
IUPAC-Name |
4-(2-fluorophenyl)-2-methyl-3-[(pyridin-3-ylamino)methyl]-4,6,7,8-tetrahydro-1H-quinolin-5-one |
InChI |
InChI=1S/C22H22FN3O/c1-14-17(13-25-15-6-5-11-24-12-15)21(16-7-2-3-8-18(16)23)22-19(26-14)9-4-10-20(22)27/h2-3,5-8,11-12,21,25-26H,4,9-10,13H2,1H3 |
InChI-Schlüssel |
AXYKPNRZBIGKQG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(C2=C(N1)CCCC2=O)C3=CC=CC=C3F)CNC4=CN=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


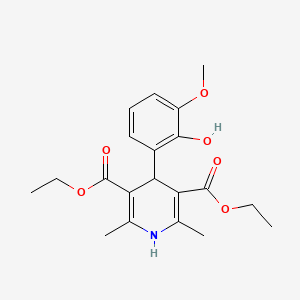
![cyclo[Gln-Trp-Phe-Gly-Leu-Met]](/img/structure/B12047301.png)

![2-{[4-(4-bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dichlorophenyl)acetamide](/img/structure/B12047315.png)
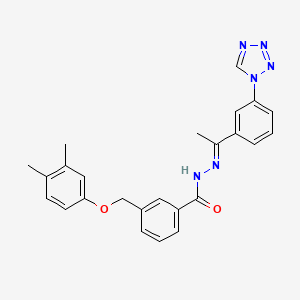
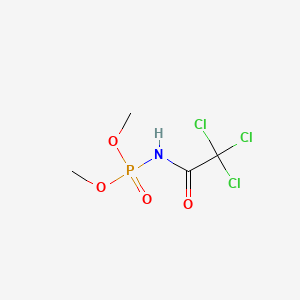
![2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-9-methyl-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12047331.png)
![1-(1,1-Dimethylethoxycarbonyl)-4-[1-(phenylmethyl)-4-piperidinyl]piperazine](/img/structure/B12047338.png)

![benzyl (2E)-2-(4-fluorobenzylidene)-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12047344.png)
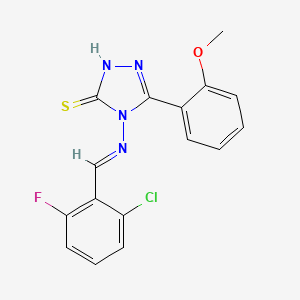
![1-ethyl-3-[(E)-(4-methylphenyl)methylideneamino]thiourea](/img/structure/B12047354.png)
